Cas no 1853228-04-2 (5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane structure](https://www.kuujia.com/scimg/cas/1853228-04-2x500.png)
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
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- starbld0048333
- 1853228-04-2
- 5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- F1907-5829
- AKOS026710200
- 2-Oxa-5-azabicyclo[2.2.1]heptane, 5-(6-chloro-4-pyrimidinyl)-
- 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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- Inchi: 1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-3-7-1-6(13)4-14-7/h2,5-7H,1,3-4H2
- InChI Key: QFXFZZYWAWUERA-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC=N1)N1CC2CC1CO2
Computed Properties
- Exact Mass: 211.0512396g/mol
- Monoisotopic Mass: 211.0512396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- Density: 1.411±0.06 g/cm3(Predicted)
- Boiling Point: 388.1±42.0 °C(Predicted)
- pka: 3.00±0.26(Predicted)
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C260546-500mg |
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1907-5829-5g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5829-1g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | C260546-1g |
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1907-5829-2.5g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5829-0.25g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | C260546-100mg |
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1907-5829-10g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5829-0.5g |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853228-04-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Related Literature
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
Additional information on 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Introduction to 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS No. 1853228-04-2)
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, identified by its Chemical Abstracts Service (CAS) number 1853228-04-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a fused bicyclic system, incorporating both oxygen and nitrogen atoms into its framework. The presence of a chloropyrimidine moiety at the 6-position and an oxaaza bicyclic core imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The bicyclo[2.2.1]heptane scaffold is particularly noteworthy due to its rigid three-membered ring structure, which can serve as a privileged scaffold in medicinal chemistry. This motif is often found in biologically active molecules, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The incorporation of an oxaaza group further enhances the molecular complexity, potentially influencing both binding affinity and selectivity in biological targets.
The 6-chloropyrimidin-4-yl substituent is another critical feature of this compound, as halogenated pyrimidines are frequently employed in the development of pharmaceutical agents due to their ability to enhance binding interactions with biological receptors. The chlorine atom at the 6-position can act as a key pharmacophore, facilitating hydrogen bonding or hydrophobic interactions with target proteins or nucleic acids. This structural feature aligns with current trends in drug design, where modularity and functional diversity are highly valued.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of such compounds with greater accuracy. The 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane structure has been subjected to virtual screening against various protein targets, including enzymes and receptors implicated in therapeutic areas such as oncology, inflammation, and central nervous system disorders. Preliminary simulations suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are key regulators in cellular pathways associated with disease progression.
In the realm of medicinal chemistry, the synthesis of complex heterocyclic compounds like 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane presents both challenges and opportunities. The synthesis typically involves multi-step reactions, including cyclization, functional group transformations, and regioselective modifications. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have streamlined the preparation of such intricate molecules, reducing reaction times and improving yields.
The potential therapeutic applications of this compound are still under investigation, but its unique structural features suggest versatility across multiple drug discovery programs. For instance, the rigid bicyclic core could be exploited to develop small-molecule inhibitors targeting enzymes with narrow active sites, while the halogenated pyrimidine moiety may enhance binding affinity through π-stacking or other non-covalent interactions. Such characteristics make it an attractive candidate for further exploration in hit-to-drug development pipelines.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing the study of novel heterocyclic compounds like 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane. High-throughput screening campaigns combined with structure-based drug design approaches are being employed to identify lead compounds with optimized pharmacological profiles. The integration of experimental data with computational predictions has accelerated the discovery process, allowing researchers to prioritize promising candidates for further validation.
The safety and efficacy of any potential drug candidate must be rigorously evaluated through preclinical studies before advancing to human trials. In vitro assays are typically conducted to assess cytotoxicity, enzyme inhibition, and interaction with biological targets, while animal models provide insights into pharmacokinetic behavior and systemic exposure. The structural features of 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, particularly its heterocyclic nature and halogenated substituents, will influence its metabolic fate and potential side effects.
As research continues to uncover new therapeutic targets and mechanisms of action, compounds like 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane will play a crucial role in addressing unmet medical needs. The combination of innovative synthetic strategies with cutting-edge computational tools ensures that the pharmaceutical industry remains at the forefront of drug discovery innovation. By leveraging the unique properties of heterocyclic scaffolds such as this one, scientists are poised to develop next-generation therapeutics that offer improved efficacy and safety profiles.
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